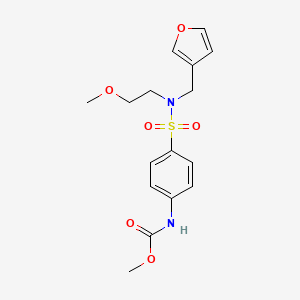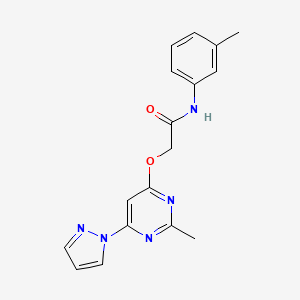
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of ions and water across epithelial membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects multiple organs, including the lungs, pancreas, and intestine. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve abnormal ion transport.
作用機序
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide binds to a specific site on the CFTR protein and inhibits its function as a chloride channel. The exact mechanism of action is not fully understood, but it is thought to involve the stabilization of a closed conformation of CFTR, which prevents the movement of chloride ions across the membrane. This compound has been shown to be selective for CFTR and does not affect other ion channels or transporters.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in different cell types and tissues. In human airway epithelial cells, this compound inhibits CFTR-mediated chloride secretion and reduces the production of mucus. In pancreatic cells, this compound inhibits CFTR-mediated bicarbonate secretion and impairs the function of pancreatic duct cells. In intestinal cells, this compound reduces the secretion of chloride and fluid, leading to the formation of thick and sticky mucus.
実験室実験の利点と制限
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has several advantages and limitations for laboratory experiments. One of the main advantages is its high potency and selectivity for CFTR, which allows for the specific inhibition of CFTR-mediated chloride secretion. This compound is also relatively stable and can be used in various cell types and tissues. However, this compound has some limitations, including its potential cytotoxicity and off-target effects. In addition, this compound may not fully mimic the effects of CFTR mutations in patients with CF.
将来の方向性
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has several potential future directions for scientific research and drug development. One direction is the optimization of this compound analogs that have improved potency, selectivity, and safety profiles. Another direction is the combination of this compound with other drugs that target different aspects of CF pathophysiology, such as inflammation, infection, and mucus clearance. This compound may also have potential applications in other diseases that involve abnormal ion transport, such as secretory diarrhea and polycystic kidney disease. Finally, this compound may be used as a tool to study the regulation of CFTR and other ion channels in normal and diseased tissues.
合成法
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide can be synthesized using various methods, including the reaction of 2-chloro-3-pyridinesulfonamide with 3-methoxypropylmagnesium bromide and trifluoromethyl iodide. The reaction yields a mixture of diastereomers, which can be separated and purified using column chromatography. The final product is a white to off-white powder that is soluble in DMSO and other organic solvents.
科学的研究の応用
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has been widely used in scientific research to investigate the role of CFTR in various physiological and pathological processes. It has been shown to inhibit CFTR-mediated chloride secretion in human airway epithelial cells, intestinal cells, and pancreatic cells. This compound has also been used to study the regulation of CFTR by other proteins and signaling pathways. In addition, this compound has been used in animal models of CF to evaluate its therapeutic potential.
特性
IUPAC Name |
2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2O3S/c1-17(6-3-7-20-2)21(18,19)8-4-5-9(11(13,14)15)16-10(8)12/h4-5H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDPTCNXUQQBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)S(=O)(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
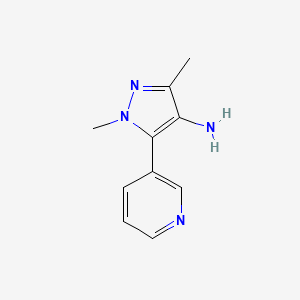

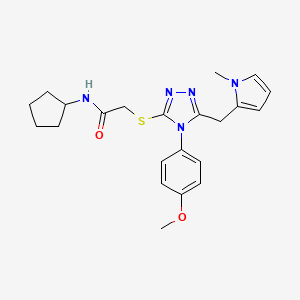
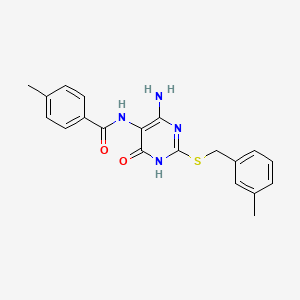
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2754617.png)


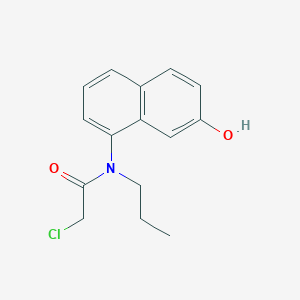
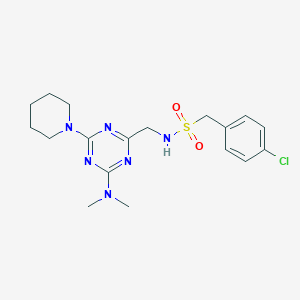

![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)
